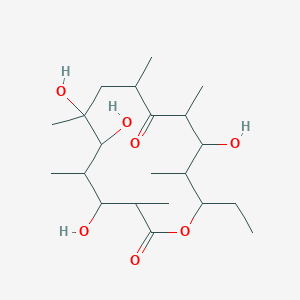

Erythronolide B

Description

Properties

IUPAC Name |

14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRGCCVTUPRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275990 | |

| Record name | Erythronolide A, 12-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3225-82-9, 19270-26-9 | |

| Record name | Erythronolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythronolide A, 12-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Erythronolide B: A Technical Guide to Discovery and Isolation from Saccharopolyspora erythraea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of erythronolide B from the filamentous actinomycete, Saccharopolyspora erythraea. This compound is the aglycone core of the clinically significant antibiotic erythromycin A and a crucial starting point for the synthesis of novel macrolide antibiotics. This document details the experimental protocols for fermentation, extraction, and purification, presents quantitative data in a structured format, and visualizes the key pathways and workflows.

Discovery and Significance

Erythromycin was first isolated in 1952 from the metabolic products of Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1] The complex structure of this 14-membered macrolide antibiotic fascinated chemists for decades.[1] Subsequent research into its biosynthesis revealed that the macrolactone core, this compound, is assembled first and then glycosylated in later steps.[2][3]

This compound is formed through the hydroxylation of its immediate precursor, 6-deoxythis compound (6-dEB).[4][5] The isolation of this compound and other biosynthetic intermediates has been pivotal for understanding the enzymatic machinery of polyketide synthesis and for generating "hybrid" macrolide antibiotics through precursor-directed biosynthesis and genetic engineering.[6][7]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process initiated by a modular Type I polyketide synthase (PKS).[6][8] The process can be summarized in two major stages:

-

Assembly of 6-deoxythis compound (6-dEB): The 6-dEB synthase (DEBS), a large multi-enzyme complex encoded by the eryA genes, catalyzes the assembly of the polyketide chain. It uses one molecule of propionyl-CoA as a starter unit and six molecules of (2S)-methylmalonyl-CoA as extender units.[9]

-

Hydroxylation to this compound: The cytochrome P450 monooxygenase, EryF, encoded by the eryF gene, catalyzes the stereospecific C-6 hydroxylation of 6-dEB to yield this compound.[4][5] This is a critical step in the pathway leading to the final erythromycin products.[4]

References

- 1. baranlab.org [baranlab.org]

- 2. [Biogenesis and regulation of biosynthesis of erythromycins in Saccharopolyspora erythraea: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Macrolide antibiotic biosynthesis: isolation and properties of two forms of 6-deoxythis compound hydroxylase from Saccharopolyspora erythraea (Streptomyces erythreus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saccharopolyspora erythraea-catalyzed bioconversion of 6-deoxythis compound analogs for production of novel erythromycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological conversion of this compound, an intermediate of erythromycin biogenesis, into new "hybrid" macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea [frontiersin.org]

Erythronolide B: A Technical Guide to a Key Polyketide Macrolide Precursor

Executive Summary: Erythronolide B is a pivotal intermediate in the biosynthesis of erythromycin, a clinically significant macrolide antibiotic. As a 14-membered macrocyclic lactone, it represents the core aglycone structure upon which further modifications, primarily glycosylation, confer biological activity. Its production originates from the remarkable enzymatic machinery of the 6-deoxythis compound synthase (DEBS), a modular Type I polyketide synthase (PKS). This guide provides an in-depth examination of the this compound biosynthetic pathway, its role as a precursor in drug development, quantitative production data from engineered systems, and detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of natural product biosynthesis, metabolic engineering, and drug development.

Introduction to this compound

Polyketides are a large, structurally diverse class of natural products synthesized by bacteria, fungi, and plants, exhibiting a wide array of biological activities, including antibiotic, anticancer, and immunosuppressant properties.[1] The macrolide antibiotic erythromycin is a prime example, assembled around a polyketide core.[2] The biosynthesis of this core, 6-deoxythis compound (6-dEB), is the foundational step, which is then hydroxylated to form this compound (EB).[3][4] this compound itself is the direct precursor to the various forms of erythromycin, making it a molecule of immense interest for biosynthetic studies and the generation of novel "hybrid" antibiotics.[5][6]

The complete assembly of the 6-dEB macrocycle is orchestrated by the 6-deoxythis compound synthase (DEBS), a massive, multi-enzyme complex that functions as a molecular assembly line.[2][7] Understanding and manipulating this pathway is central to the field of polyketide engineering.

The Biosynthetic Pathway: From Simple Precursors to a Macrolide Core

The formation of this compound is a multi-step enzymatic process, beginning with the synthesis of its immediate precursor, 6-deoxythis compound, by the DEBS complex.

The Architect: 6-deoxythis compound Synthase (DEBS)

DEBS is the prototypical modular Type I polyketide synthase.[3][7] It is composed of three large, multifunctional proteins—DEBS1, DEBS2, and DEBS3—each existing as a dimer.[1][8] These three proteins are organized into a loading domain, six extension modules, and a terminal thioesterase (TE) domain.[1][9] Each of the six extension modules is responsible for one cycle of polyketide chain elongation and contains a specific set of catalytic domains.[1]

The essential domains found in each extender module are:

-

Ketosynthase (KS): Catalyzes the carbon-carbon bond-forming condensation reaction, elongating the polyketide chain.[1][8]

-

Acyltransferase (AT): Selects the correct extender unit (methylmalonyl-CoA) and loads it onto the ACP domain.[1][8]

-

Acyl Carrier Protein (ACP): A small, flexible domain that tethers the growing polyketide chain and shuttles it between the various catalytic sites.[8]

Optional "tailoring" domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may also be present to modify the β-keto group of the newly added extender unit, creating the specific stereochemistry and oxidation state of the final product.[1][8]

The Assembly Line Process

The biosynthesis of 6-dEB proceeds as follows:

-

Priming: The loading domain primes the synthase with a propionyl-CoA "starter" unit.[1]

-

Elongation: The growing chain is passed sequentially through the six extender modules. In each module, an AT domain loads a methylmalonyl-CoA "extender" unit onto the ACP. The KS domain then catalyzes a decarboxylative condensation to extend the chain by two carbons.[2]

-

Processing: After each condensation, the β-keto group is processed by the available KR, DH, and ER domains within that module, setting the stereochemistry at each chiral center.[7]

-

Termination and Cyclization: After six rounds of elongation, the full-length linear polyketide chain is attached to the final module. The terminal Thioesterase (TE) domain then hydrolyzes the chain from the ACP and catalyzes an intramolecular esterification to form the 14-membered macrolactone ring of 6-deoxythis compound.[8]

The Critical Hydroxylation Step: 6-dEB to this compound

The direct product released from the DEBS assembly line is 6-dEB.[3] The conversion of 6-dEB into this compound is catalyzed by the cytochrome P450 enzyme, EryF.[10][11] This enzyme performs a specific C6-hydroxylation on the macrolide ring.[10] This hydroxylation is the first and often rate-limiting step in the post-PKS modification pathway that ultimately leads to the bioactive erythromycin antibiotics.[4][12]

Role in Drug Development and Engineering

This compound and its precursor 6-dEB are foundational scaffolds for creating novel antibiotics. By manipulating the biosynthetic pathway, researchers can generate new macrolide structures with potentially improved properties.

-

Heterologous Production: The entire DEBS gene cluster and subsequent tailoring enzymes have been successfully expressed in host organisms like Escherichia coli.[4][10] This allows for more rapid and controlled production and facilitates metabolic engineering efforts.

-

Enzyme Engineering: Key enzymes in the pathway, particularly the rate-limiting EryF hydroxylase, have been engineered to improve catalytic efficiency and boost the production of this compound.[4][12]

-

Precursor-Directed Biosynthesis: Feeding analogs of this compound to mutant strains of antibiotic-producing organisms can lead to the creation of "hybrid" macrolides, combining structural features from different natural products.[5]

Quantitative Production Data

The heterologous production of this compound and its precursors has been a significant focus of metabolic engineering. The yields are highly dependent on the host strain, expression system, precursor supply, and the efficiency of the pathway enzymes.

| Compound | Host Organism | Production Titer (mg/L) | Key Engineering Strategy / Condition |

| 6-deoxythis compound (6-dEB) | E. coli | 210 | Heterologous expression of DEBS genes.[4][11] |

| 6-deoxythis compound (6-dEB) | E. coli | 20 | Expression of S. coelicolor propionyl-CoA carboxylase (PCC) with propionate feeding.[13] |

| This compound (EB) | E. coli | 32.7 | Expression of wild-type SaEryF hydroxylase.[4] |

| This compound (EB) | E. coli | 131 | Site-directed mutagenesis of SaEryF (I379V mutant).[4][12] |

| This compound (EB) | E. coli | 184.8 | Combined mutagenesis of SaEryF (triple mutant).[4] |

| 3-O-α-mycarosylthis compound (MEB) | E. coli | 4.2 | Initial de novo biosynthesis.[14] |

| 3-O-α-mycarosylthis compound (MEB) | E. coli | 41.2 | Blocking of competing precursor pathways.[14] |

| Erythromycin C & D | E. coli | 0.4 - 0.5 | Expression of 17 genes for monosaccharide biosynthesis.[4] |

Key Experimental Protocols

The following sections outline generalized protocols for the heterologous production and analysis of this compound, based on common methodologies cited in the literature.

Protocol: Heterologous Production of this compound in E. coli

-

Strain and Plasmids:

-

Start with a suitable E. coli host strain (e.g., BAP1).

-

Introduce plasmids containing the DEBS genes (e.g., pBP130 and pBP144) for 6-dEB production.[4]

-

Introduce a compatible expression plasmid containing the codon-optimized gene for an EryF hydroxylase (e.g., SaEryF from Saccharopolyspora erythraea) under an inducible promoter (e.g., T7).[4]

-

-

Culture Conditions:

-

Grow recombinant E. coli in a rich medium (e.g., LB or TB) with appropriate antibiotics for plasmid maintenance at 37°C with shaking.

-

When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), cool the culture to a lower temperature (e.g., 22°C).

-

-

Induction and Fermentation:

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Supplement the medium with a precursor such as sodium propionate (e.g., 2.5 g/L) to boost the supply of the propionyl-CoA starter unit.[13]

-

Continue fermentation at the lower temperature with shaking for an extended period (e.g., 72-120 hours) to allow for product accumulation.[4]

-

Protocol: Extraction and Purification

-

Cell Lysis and Extraction:

-

Harvest the culture by centrifugation.

-

Adjust the pH of the supernatant to ~8.5.

-

Perform a liquid-liquid extraction of the supernatant using an equal volume of an organic solvent, such as ethyl acetate. Repeat the extraction 2-3 times.

-

Combine the organic layers and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

-

Purification:

-

Resuspend the crude extract in a minimal amount of a suitable solvent.

-

Purify the target compounds using flash column chromatography on a silica gel stationary phase.[15]

-

Elute with a gradient of solvents, for example, a hexane/ethyl acetate system, to separate compounds based on polarity.[15]

-

Collect fractions and analyze for the presence of this compound.

-

Protocol: Analysis by HPLC and LC-MS/MS

-

Sample Preparation:

-

Dissolve the crude extract or purified fractions in a suitable solvent like methanol or acetonitrile.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.

-

-

HPLC Conditions (General):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Detection: UV detection at ~210 nm or by mass spectrometry.

-

-

LC-MS/MS Analysis:

-

Couple the HPLC system to a mass spectrometer for definitive identification.

-

Analyze samples in positive ion mode to detect protonated molecules [M+H]⁺.

-

Perform MS/MS fragmentation on the parent ion corresponding to this compound to confirm its identity by comparing the fragmentation pattern to a known standard or literature data.[10][14]

-

Conclusion and Future Outlook

This compound stands as a cornerstone in the study of polyketide biosynthesis and the development of macrolide antibiotics. The elucidation of its formation via the DEBS assembly line and subsequent enzymatic hydroxylation has provided a roadmap for the rational engineering of these complex pathways. Advances in synthetic biology and enzyme engineering continue to push the boundaries of heterologous production, with engineered hydroxylases significantly increasing this compound titers in hosts like E. coli. Future work will likely focus on further optimizing precursor supply, alleviating metabolic bottlenecks, and leveraging the this compound scaffold to create novel, next-generation antibiotics with enhanced efficacy and broader spectrums of activity.

References

- 1. 6-deoxythis compound synthase (DEBS) - Proteopedia, life in 3D [proteopedia.org]

- 2. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and mechanism of the 6-deoxythis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological conversion of this compound, an intermediate of erythromycin biogenesis, into new "hybrid" macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erythromycin B | C37H67NO12 | CID 9918244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure and Mechanism of the 6-Deoxythis compound Synthase | Annual Reviews [annualreviews.org]

- 8. Erythronolide synthase - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Engineered EryF hydroxylase improving heterologous polyketide this compound production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Total Synthesis and Study of 6-deoxythis compound via Late-stage C—H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of Erythronolide B

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Erythronolide B is a pivotal macrocyclic compound, serving as the aglycone core and biological precursor to erythromycin, a clinically significant macrolide antibiotic.[1] Its complex molecular architecture, characterized by a 14-membered lactone ring adorned with numerous substituents, presents a formidable stereochemical challenge. The precise three-dimensional arrangement of these substituents is critical to its biological activity and its subsequent conversion into erythromycin. This technical guide provides a comprehensive analysis of the stereochemistry of this compound, detailing its ten chiral centers, presenting relevant quantitative data, and outlining the experimental protocols used for its stereochemical elucidation.

Core Stereochemical Structure of this compound

This compound possesses a complex and well-defined stereochemical structure containing ten chiral centers.[1] The absolute configuration of each center has been unequivocally established through extensive synthetic efforts and spectroscopic analysis, confirmed by X-ray crystallography of its derivatives.[2][3]

The systematic IUPAC name for this compound is (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione .[4][5] This name explicitly defines the configuration at each of the ten stereogenic centers.

Table 1: Chiral Centers and Their Absolute Configurations in this compound

| Chiral Center | Attached Groups | Configuration |

| C3 | -OH, -CH(CH₃)-, C2(=O), C4 | R |

| C4 | -H, -CH₃, C3, C5 | S |

| C5 | -OH, -CH(CH₃)-, C4, C6 | S |

| C6 | -H, -CH₃, C5, C7 | R |

| C7 | -OH, -CH(CH₃)-, C6, C8 | R |

| C9 | -OH, -CH(CH₃)-, C8, C10(=O) | R |

| C11 | -OH, -CH(CH₃)-, C10(=O), C12 | R |

| C12 | -H, -CH₃, C11, C13 | S |

| C13 | -OH, -C(CH₃)₂-, C12, C14 | R |

| C14 | -H, -CH₂CH₃, C13, O1 (Lactone) | R |

Visualization of Stereochemical Structure

The following diagram illustrates the planar structure of this compound, with each of the ten chiral centers explicitly labeled with its corresponding carbon number and absolute configuration (R/S).

Caption: Chemical structure of this compound with its ten chiral centers.

Quantitative Stereochemical Data

The stereochemistry of a molecule is defined by quantitative physical and spectroscopic data. For this compound and its precursors, specific rotation and NMR spectroscopy are primary sources of this data.

Table 2: Selected Quantitative Data for this compound Precursors and Derivatives

| Parameter | Value | Method / Conditions | Source |

| Specific Rotation [α]D23 | -6.4° | c = 0.34, CH₂Cl₂ (for a synthetic macrolide precursor) | [6] |

| Specific Rotation [α]D23 | -15.7° | c = 1.30, CH₂Cl₂ (for a different synthetic precursor) | [6] |

| ¹³C NMR Chemical Shifts (δ) | 175.2, 159.9, 135.5, 131.6, 127.5, 115.8, 113.6, 100.6, 95.2, 85.5, 77.6, 74.8, 73.5, 55.3, 41.6, 39.6, 35.9, 32.6, 31.9, 29.7, 28.3, 26.8, 20.1, 16.3, 16.0, 13.5, 12.3, 8.0, 7.4 | 125 MHz, CDCl₃ (for a synthetic macrolide precursor) | [6] |

Note: The specific rotation and NMR data presented are for advanced synthetic intermediates from a total synthesis of 6-deoxythis compound, which shares the core macrocyclic structure. Data for the final, unmodified this compound can vary slightly based on solvent and concentration.

Experimental Protocols for Stereochemical Determination

The determination of the complex stereochemistry of molecules like this compound relies on a combination of powerful analytical techniques. The absolute configuration was historically confirmed via X-ray analysis of a crystalline derivative, while the relative stereochemistry is typically probed using high-resolution NMR spectroscopy.[2]

X-Ray Crystallography Protocol (General Methodology)

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including the absolute configuration of all chiral centers, provided a suitable single crystal can be obtained.

-

Crystal Growth:

-

A highly purified sample of this compound or a suitable derivative is dissolved in a minimal amount of an appropriate solvent system (e.g., ethyl acetate/hexane, acetone/water).

-

Slow evaporation, vapor diffusion, or slow cooling techniques are employed to encourage the formation of single, diffraction-quality crystals over several days or weeks.

-

-

Data Collection:

-

A selected crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen (~100 K) to minimize thermal vibration.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å).

-

The crystal is rotated in the beam, and the resulting diffraction pattern (intensities and positions of thousands of reflections) is recorded on a detector (e.g., CCD or CMOS).

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

Initial phases of the structure factors are determined using direct methods or Patterson methods.

-

An initial electron density map is generated, from which an atomic model is built.

-

The model is refined using least-squares methods against the experimental data to optimize atomic positions, and thermal parameters.

-

The absolute configuration is determined using anomalous dispersion effects (e.g., the Flack parameter).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of a molecule in solution. By analyzing coupling constants and through-space interactions, the spatial relationship between adjacent protons can be established.

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

-

1D NMR Spectroscopy:

-

A high-field NMR spectrometer (≥500 MHz) is used to acquire standard ¹H and ¹³C spectra.

-

¹H NMR provides information on chemical shifts and scalar (J) couplings. The magnitude of ³JHH coupling constants between vicinal protons can be used with the Karplus equation to estimate dihedral angles, helping to define the relative configuration of adjacent stereocenters.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, confirming the connectivity of the carbon skeleton.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for assigning quaternary carbons and piecing together molecular fragments.

-

NOESY/ROESY (Nuclear Overhauser Effect / Rotating-Frame Overhauser Effect Spectroscopy): This is the key experiment for stereochemical analysis. It detects through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are bonded. Strong NOE cross-peaks between protons on different stereocenters provide direct evidence of their relative orientation (e.g., syn or anti).

-

-

Data Analysis:

-

The combination of coupling constants and NOE constraints is used to build a 3D model of the molecule's preferred conformation in solution, thereby establishing the relative stereochemistry of the chiral centers.

-

Logical Workflow for Stereochemical Elucidation

The process of determining the stereostructure of a complex natural product like this compound follows a logical and systematic workflow, integrating multiple analytical techniques.

Caption: Workflow for the stereochemical determination of this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. baranlab.org [baranlab.org]

- 3. 1. This compound, shown in Figure 1, is a synthetie | Chegg.com [chegg.com]

- 4. (-)-Erythronolide B | C21H38O7 | CID 441113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CHEBI:27977) [ebi.ac.uk]

- 6. Total Synthesis and Study of 6-deoxythis compound via Late-stage C—H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Erythronolide B

An In-depth Technical Guide to the Physical and Chemical Properties of Erythronolide B

Introduction

This compound is a macrolide and a key intermediate in the biosynthesis of erythromycin, a widely used antibiotic.[1][2] As the aglycone precursor to erythromycin, its structural and physicochemical properties are of significant interest to researchers in natural product synthesis, medicinal chemistry, and drug development. Understanding these properties is crucial for the development of novel antibiotic derivatives and for optimizing fermentation and purification processes. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of key experimental workflows and its biosynthetic origin.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and further chemical modification.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₈O₇ | [3][4][5] |

| Molecular Weight | 402.52 g/mol | [3][4][5] |

| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | [3] |

| CAS Number | 3225-82-9 | [3][4][5] |

| Appearance | White solid | [4] |

| Boiling Point | 576.2 ± 50.0 °C (Predicted) | [4][5] |

| Density | 1.069 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Flash Point | 192.2 °C | [4] |

| pKa | 13.81 ± 0.70 (Predicted) | [5] |

| LogP | 1.29520 | [4] |

| Vapor Pressure | 0.0 ± 3.6 mmHg at 25°C (Predicted) | [4] |

| Refractive Index | 1.473 | [4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state, which is a key indicator of purity.[6]

Materials:

-

This compound (dry, powdered)

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[9]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Sample Packing: Tap the sealed bottom of the capillary tube on a hard surface, or drop it through a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom.[7][8]

-

Measurement (Initial): Place the capillary tube in the heating block of the melting point apparatus. Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[7]

-

Measurement (Accurate): Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂.[6][8]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound in an aqueous medium, a critical parameter for predicting its bioavailability.[10]

Materials:

-

This compound (solid, pure form)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and purified water[11]

-

Vials with screw caps

-

Shaking incubator or orbital shaker set to 25 °C or 37 °C[10][11]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[12]

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium. The presence of undissolved solid is necessary to ensure saturation is reached.[10]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[10][11]

-

Phase Separation: After incubation, confirm the presence of undissolved solid. Separate the solid from the solution by centrifuging the vials at high speed.[10]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the supernatant through a syringe filter that does not bind the compound to remove any remaining microparticles.[10]

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of dissolved this compound using a validated analytical method like HPLC or LC-MS/MS.[10][12]

-

Analysis: The determined concentration represents the equilibrium solubility of this compound under the tested conditions. The experiment should be performed in triplicate.[10]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound's ionizable groups. Since this compound is a weak acid due to its hydroxyl groups, this value helps predict its charge state at different pH values.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Burette

-

Standardized strong base (e.g., 0.1 M NaOH)

-

Solvent (e.g., water, or a water-cosolvent mixture if solubility is low)

-

Stir plate and stir bar

Procedure:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of solvent.

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the beaker.

-

Initial Measurement: Record the initial pH of the this compound solution.

-

Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

pKa Calculation: According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the weak acid.[13][14]

Spectroscopic and Spectrometric Analysis

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol (Thin Solid Film Method):

-

Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[15][16]

-

Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[16]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[15][16]

-

Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed carbon-hydrogen framework of this compound, including stereochemistry.

Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: Acquire standard 1D spectra (¹H, ¹³C) and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.[17] 2D experiments are crucial for assigning the complex spin systems and stereocenters in the molecule.[17][18]

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and correlations, which are then used to assemble the complete molecular structure.

Mass Spectrometry (MS)

Objective: To determine the exact mass of this compound and to study its fragmentation patterns for structural confirmation.

Protocol (LC-MS/MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid).[19]

-

Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source in positive ion mode.[19][20]

-

Data Acquisition: Infuse the sample into the mass spectrometer. Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.

-

Fragmentation Analysis: Select the [M+H]⁺ ion for collision-activated dissociation (CAD) or other fragmentation techniques to generate a product ion spectrum (MS/MS).[21][22] The fragmentation pattern, characterized by losses of water and other neutral fragments, provides structural information.[21][23]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

References

- 1. baranlab.org [baranlab.org]

- 2. This compound (3225-82-9) for sale [vulcanchem.com]

- 3. (-)-Erythronolide B | C21H38O7 | CID 441113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 3225-82-9 [chemicalbook.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. thinksrs.com [thinksrs.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. westlab.com [westlab.com]

- 10. benchchem.com [benchchem.com]

- 11. who.int [who.int]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. Polyketides Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 21. researchgate.net [researchgate.net]

- 22. Structural characterization of polyketides using high mass accuracy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Erythronolide B Biosynthesis Pathway in Actinobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronolide B is the macrocyclic core of the clinically significant antibiotic erythromycin, produced by the actinobacterium Saccharopolyspora erythraea. The biosynthesis of this complex polyketide is a remarkable example of assembly-line enzymology, orchestrated by a giant modular enzyme complex known as 6-deoxythis compound synthase (DEBS). A thorough understanding of this pathway is crucial for the rational design of novel polyketide-based therapeutics through metabolic engineering and synthetic biology. This guide provides a detailed technical overview of the this compound biosynthesis pathway, including the enzymatic machinery, genetic organization, quantitative data on production and enzyme kinetics, and detailed experimental protocols for studying this fascinating system.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the formation of its precursor, 6-deoxythis compound (6-dEB). This process is catalyzed by DEBS, a Type I polyketide synthase (PKS). The synthesis is initiated with a propionyl-CoA starter unit and involves the sequential addition of six methylmalonyl-CoA extender units. The DEBS complex is an enzymatic assembly line composed of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3. Each of these proteins consists of two modules, and each module is responsible for one cycle of polyketide chain elongation and modification.[1][2][3]

Following the assembly of the 14-membered macrolactone ring of 6-dEB, a series of post-PKS tailoring reactions occur to yield this compound and subsequently the final erythromycin antibiotics. A key step in the formation of this compound is the hydroxylation of 6-dEB at the C-6 position, a reaction catalyzed by the cytochrome P450 monooxygenase EryF.

Genetic Organization

The genes encoding the enzymes for erythromycin biosynthesis are clustered together in the S. erythraea genome. The eryA locus contains three large open reading frames (eryAI, eryAII, and eryAIII) that encode for DEBS1, DEBS2, and DEBS3, respectively. The gene encoding the C-6 hydroxylase, eryF, is also located within this cluster. The modular organization of the eryA genes directly corresponds to the modular architecture of the DEBS proteins.

Quantitative Data

A significant body of research has focused on quantifying the efficiency of the this compound biosynthesis pathway, both in its native host and in engineered organisms. This data is critical for identifying bottlenecks and guiding metabolic engineering efforts.

Enzyme Kinetics

The turnover rate of the entire DEBS assembly line has been measured through in vitro reconstitution studies. These experiments provide valuable insights into the kinetics of this complex multi-enzyme system.

| Enzyme System | Maximum Turnover Rate (min⁻¹) | Reference |

| Complete hexamodular DEBS | 1.1 | [4][5][6] |

| Truncated trimodular DEBS derivative | 2.5 | [4][6] |

| Bimodular DEBS derivative | 21 | [4][6] |

Production Titers in Engineered Hosts

Metabolic engineering efforts have successfully transferred the DEBS gene cluster to more genetically tractable hosts, such as Escherichia coli and Bacillus subtilis, for the heterologous production of 6-dEB. The production titers vary depending on the host, the engineering strategy, and the cultivation conditions.

| Host Organism | Engineering Strategy | 6-dEB Titer (mg/L) | Reference | | :--- | :--- | :--- | | Escherichia coli | Expression of PCC pathway | 5-fold higher than mutase pathway |[7] | | Escherichia coli | Wood-Werkman cycle integration | up to 0.81 |[8] | | Bacillus subtilis | Deletion of prpBD operon | Significant increase with propionate feeding |[9] |

Experimental Protocols

The study of the this compound biosynthesis pathway relies on a variety of specialized molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Reconstitution and Kinetic Analysis of DEBS

This protocol describes the in vitro reconstitution of the 6-deoxythis compound synthase (DEBS) from purified protein components and a continuous spectrophotometric assay to measure its kinetic parameters. This method is adapted from Lowry et al. (2013).[4][6]

1. Expression and Purification of DEBS Proteins:

-

The three DEBS proteins (DEBS1, DEBS2, and DEBS3) are heterologously expressed in an engineered E. coli strain, such as BAP1, which co-expresses the phosphopantetheinyl transferase sfp for post-translational modification.

-

Due to the large size and complexity of DEBS1, it can be expressed as a dissociated complex of three proteins: a loading didomain (LDD), module 1 (M1), and module 2 (M2), each engineered with complementary docking sites for proper assembly.

-

DEBS2 and DEBS3 are expressed as full-length proteins.

-

Purification is achieved through standard chromatography techniques, such as Ni-NTA affinity chromatography followed by size-exclusion chromatography.

2. In Vitro Reconstitution of the DEBS Assembly Line:

-

The purified DEBS components (LDD, M1, M2, DEBS2, and DEBS3) are mixed in equimolar amounts in a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2.5 mM EDTA, 1 mM DTT).

-

The mixture is incubated on ice to allow for the self-assembly of the complete DEBS complex.

3. Continuous Spectrophotometric Assay:

-

The kinetic activity of the reconstituted DEBS is measured by monitoring the consumption of NADPH at 340 nm using a UV-Vis spectrophotometer. NADPH is consumed by the ketoreductase (KR) and enoyl reductase (ER) domains of DEBS.

-

A typical reaction mixture contains the reconstituted DEBS complex, the starter unit propionyl-CoA, the extender unit methylmalonyl-CoA, and an excess of NADPH in the reaction buffer.

-

The reaction is initiated by the addition of the substrates.

-

The rate of NADPH consumption is directly proportional to the rate of 6-dEB synthesis, with a stoichiometric equivalence of 6 moles of NADPH consumed per mole of 6-dEB produced.

-

The initial velocity of the reaction is measured and used to calculate the turnover rate of the enzyme.

4. Product Verification by LC-MS:

-

The formation of 6-dEB is confirmed and quantified by liquid chromatography-mass spectrometry (LC-MS).

-

A standard curve is generated using a purified 6-dEB standard to allow for accurate quantification of the product.

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in Saccharopolyspora erythraea

This protocol outlines a method for deleting a target gene or gene cluster, such as the erythromycin biosynthetic gene cluster (ery), in S. erythraea using the CRISPR-Cas9 system. This method is based on the work of Liu et al. (2018).[10]

1. Design and Construction of the CRISPR-Cas9 Plasmid:

-

Two single guide RNAs (sgRNAs) are designed to target the flanking regions of the gene or gene cluster to be deleted.

-

The sgRNAs are cloned into a suitable expression vector, such as pKECas9, which contains the Cas9 nuclease gene and the necessary elements for replication and selection in S. erythraea.

-

The sgRNA expression is driven by strong promoters, such as Pj23119 and PkasO.

2. Preparation and Transformation of S. erythraea Protoplasts:

-

S. erythraea is grown in a suitable liquid medium (e.g., TSB) to the mid-logarithmic phase.

-

The mycelia are harvested and treated with lysozyme to generate protoplasts.

-

The CRISPR-Cas9 plasmid is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

3. Selection and Verification of Knockout Mutants:

-

The transformed protoplasts are plated on a selective medium containing an appropriate antibiotic to select for transformants.

-

Single colonies are picked and screened by PCR using primers that flank the targeted deletion region. A successful deletion will result in a smaller PCR product compared to the wild-type strain.

-

The deletion is further confirmed by DNA sequencing of the PCR product.

Protocol 3: Site-Directed Mutagenesis of a DEBS Domain

This protocol describes a general method for introducing specific mutations into a DEBS domain, such as a ketoreductase (KR) or acyltransferase (AT) domain, to alter its function or specificity. This is a standard molecular biology technique.[11][12][13][14][15]

1. Primer Design:

-

Complementary forward and reverse primers are designed containing the desired mutation. The mutation should be located in the middle of the primers with approximately 15-20 nucleotides of homologous sequence on either side.

2. PCR Amplification:

-

A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid containing the target DEBS gene.

-

The reaction uses a low amount of template DNA to minimize the amplification of the wild-type plasmid.

3. DpnI Digestion:

-

The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests methylated DNA, which includes the original template plasmid isolated from a dam+ E. coli strain. The newly synthesized, unmethylated PCR product remains intact.

4. Transformation:

-

The DpnI-treated PCR product is transformed into competent E. coli cells.

5. Screening and Sequencing:

-

Plasmid DNA is isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

Visualizations

This compound Biosynthesis Pathway

Caption: The enzymatic assembly line for the biosynthesis of this compound and Erythromycin A.

Experimental Workflow for Gene Knockout in S. erythraea

Caption: A streamlined workflow for generating a gene knockout in Saccharopolyspora erythraea.

Logic of Altering Acyltransferase (AT) Substrate Specificity

Caption: Logical workflow for engineering the substrate specificity of an acyltransferase domain.

References

- 1. 6-deoxythis compound synthase (DEBS) - Proteopedia, life in 3D [proteopedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Erythronolide synthase - Wikipedia [en.wikipedia.org]

- 4. In vitro Reconstitution and Analysis of the 6-Deoxythis compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro reconstitution and analysis of the 6-deoxythis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic engineering of Escherichia coli for improved 6-deoxythis compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of the polyketide 6-deoxythis compound in the heterologous host Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea [frontiersin.org]

- 11. assaygenie.com [assaygenie.com]

- 12. Site-Directed Mutagenesis of Modular Polyketide Synthase Ketoreductase Domains for Altered Stereochemical Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bowdish.ca [bowdish.ca]

- 14. Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction | Springer Nature Experiments [experiments.springernature.com]

- 15. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Core Enzymes of Erythronolide B Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronolide B is the macrocyclic core of the clinically significant antibiotic erythromycin. Its biosynthesis is a paradigm for the study of modular polyketide synthases (PKSs), massive enzymatic assembly lines that construct complex natural products from simple acyl-CoA precursors. A thorough understanding of the key enzymes in this pathway is crucial for endeavors in synthetic biology, protein engineering, and the development of novel therapeutics. This guide provides a detailed technical overview of the core enzymatic machinery responsible for the synthesis of this compound, focusing on quantitative data, experimental methodologies, and the intricate relationships between the catalytic domains.

The Core Enzymatic Players: 6-Deoxythis compound Synthase (DEBS) and P450eryF

The synthesis of this compound is a two-stage process orchestrated by two primary enzymatic systems:

-

6-Deoxythis compound Synthase (DEBS): A colossal 2-MDa multienzyme complex that catalyzes the assembly of the 14-membered macrolactone, 6-deoxythis compound (6-dEB), from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[1][2][3][4] DEBS is a type I modular PKS, organized into three large homodimeric proteins: DEBS1, DEBS2, and DEBS3.[1][5] These proteins are further organized into a loading module, six extension modules, and a terminal thioesterase (TE) domain.[2] Each extension module is responsible for one cycle of polyketide chain elongation and contains a specific set of catalytic domains.[4]

-

Cytochrome P450eryF (EryF): A C6-hydroxylase that performs a critical tailoring step, converting 6-dEB to this compound.[6][7][8] This hydroxylation is a key step towards the maturation of the erythromycin antibiotic.

The DEBS Assembly Line: A Modular Marvel

The DEBS complex functions as a highly organized and processive assembly line. The growing polyketide chain is covalently tethered to an acyl carrier protein (ACP) domain and is passed sequentially between the catalytic domains of each module.[2] The key enzymatic domains within the DEBS modules are:

-

Acyltransferase (AT): This domain is the "gatekeeper" for extender unit selection.[9] It recognizes and loads the appropriate acyl-CoA substrate (in the case of DEBS, methylmalonyl-CoA) onto the ACP of its module.[1][10] The stringent specificity of the AT domains is a primary determinant of the final polyketide structure.[9]

-

Acyl Carrier Protein (ACP): The ACP acts as a swinging arm, shuttling the growing polyketide intermediate between the various catalytic sites within a module and then to the next module in the assembly line.[2]

-

Ketosynthase (KS): The KS domain catalyzes the crucial carbon-carbon bond-forming reaction. It facilitates a decarboxylative Claisen condensation between the incoming polyketide chain from the previous module and the extender unit attached to the ACP of the current module.[1][11][12]

-

Ketoreductase (KR): This domain is responsible for the stereospecific reduction of the β-keto group formed after the condensation reaction, yielding a hydroxyl group.[2] The stereochemistry of this hydroxyl group is dictated by the specific KR domain.[13]

-

Dehydratase (DH): When present, the DH domain eliminates a water molecule from the β-hydroxyacyl intermediate to form an α,β-double bond.[2]

-

Enoyl Reductase (ER): The ER domain, if present, reduces the double bond created by the DH domain to a saturated carbon-carbon bond.[2]

-

Thioesterase (TE): The final domain in the DEBS assembly line, the TE, catalyzes the release of the completed polyketide chain from the ACP of the last module.[2] It also facilitates the intramolecular cyclization of the linear polyketide to form the 14-membered macrolactone ring of 6-dEB.[1]

Quantitative Data on DEBS Activity

Precise kinetic characterization of the individual domains and modules of DEBS is challenging due to the complexity of the multienzyme system. However, studies on the reconstituted DEBS system and its truncated derivatives have provided valuable insights into its catalytic efficiency.

| Enzyme/Domain | Substrate(s) | Parameter | Value | Reference(s) |

| Full DEBS (reconstituted) | Propionyl-CoA, Methylmalonyl-CoA, NADPH | Turnover Number (kcat) | 1.1 min⁻¹ | [14] |

| Trimodular DEBS derivative | Propionyl-CoA, Methylmalonyl-CoA, NADPH | Turnover Number (kcat) | 2.5 min⁻¹ | [14] |

| Bimodular DEBS derivative | Propionyl-CoA, Methylmalonyl-CoA, NADPH | Turnover Number (kcat) | 21 min⁻¹ | [14] |

| DEBS Module 2 KS Domain | (2S, 3R)-2-methyl-3-hydroxypentanoyl-N-acetylcysteamine thioester (NDK-SNAC) | K_M_ | ~1 mM | [15] |

| DEBS Module 2 KS Domain | ACP-bound (2S, 3R)-2-methyl-3-hydroxypentanoyl thioester | K_M_ | ~10 µM | [15] |

The Tailoring Enzyme: P450eryF

Following the synthesis of 6-dEB by DEBS, the cytochrome P450 enzyme, EryF, catalyzes the regiospecific hydroxylation at the C6 position of the macrolide ring to produce this compound.[6][7] This modification is a prerequisite for the subsequent glycosylation steps that lead to the formation of the active antibiotic, erythromycin A. The substrate specificity of P450eryF is remarkably high for 6-dEB and its close structural analogs.[7]

Quantitative Data on P450eryF Activity

Detailed kinetic parameters for P450eryF are not extensively tabulated in the literature, but studies have investigated its substrate binding and catalytic rates with various analogs.

| Enzyme | Substrate | Relative Catalytic Rate | Reference(s) |

| P450eryF | 6-deoxythis compound | 100% | [7] |

| P450eryF | 9S-deoxo-9-hydroxy-6-deoxythis compound | ~100% | [7] |

| P450eryF | 9R-deoxo-9-hydroxy-6-deoxythis compound | ~50% | [7] |

| P450eryF | 8,8a-Deoxyoleandolide | ~25% | [7] |

Visualizing the this compound Synthesis Pathway

The following diagrams illustrate the key enzymatic steps and the overall workflow of this compound synthesis.

Caption: Overall workflow of this compound synthesis.

Caption: Logical flow within a single DEBS extension module.

Experimental Protocols

A comprehensive understanding of the enzymes in the this compound pathway has been built upon a foundation of robust experimental methodologies. While detailed, step-by-step protocols are often specific to individual laboratories, the following sections outline the general principles and key steps for the core experiments cited in the literature.

Expression and Purification of DEBS Proteins

The large size and complexity of the DEBS proteins make their heterologous expression and purification challenging.[14] Escherichia coli is commonly used as an expression host, often requiring co-expression with a phosphopantetheinyl transferase to ensure the proper post-translational modification of the ACP domains.[2]

General Protocol Outline:

-

Vector Construction: The genes for DEBS1, DEBS2, and DEBS3 are cloned into suitable E. coli expression vectors, often with affinity tags (e.g., His6-tag) to facilitate purification.[16]

-

Transformation and Expression: The expression vectors are transformed into a suitable E. coli strain (e.g., BL21(DE3)).[17] Protein expression is typically induced with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.[16]

-

Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer containing protease inhibitors. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins. The target DEBS protein is then eluted using a competitive ligand (e.g., imidazole).[18]

-

Further Purification (Optional): Depending on the required purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography may be employed.

-

Purity and Concentration Assessment: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

In Vitro DEBS Activity Assay

The overall activity of the reconstituted DEBS complex can be monitored continuously by a spectrophotometric assay that measures the consumption of NADPH, which is stoichiometrically related to the formation of 6-dEB.[14]

General Protocol Outline:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the necessary co-factors and substrates, including propionyl-CoA, methylmalonyl-CoA, and NADPH.

-

Enzyme Addition: The purified DEBS proteins (DEBS1, DEBS2, and DEBS3) are added to the reaction mixture to initiate the synthesis.

-

Spectrophotometric Monitoring: The decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) is monitored over time using a UV-Vis spectrophotometer.

-

Calculation of Activity: The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH. The turnover number (kcat) can then be determined by dividing the rate of product formation (stoichiometrically related to NADPH consumption) by the enzyme concentration.[14][19]

HPLC-MS Analysis of Polyketide Products

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of 6-dEB and its analogs.[14][20][21][22]

General Protocol Outline:

-

Sample Preparation: The in vitro reaction mixture is quenched (e.g., with a strong acid) and the polyketide products are extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then dried and reconstituted in a suitable solvent for HPLC analysis.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of two mobile phases (e.g., water with a small amount of formic acid and acetonitrile or methanol) is used to separate the polyketide products based on their hydrophobicity.[20]

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI). The mass spectrometer is operated in a mode that allows for the detection and quantification of the target molecules based on their mass-to-charge ratio (m/z).[20][23]

-

Quantification: The concentration of the polyketide products is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a purified standard.[21]

Site-Directed Mutagenesis of DEBS Domains

Site-directed mutagenesis is a key technique for investigating the function of specific amino acid residues within the DEBS domains and for engineering PKSs to produce novel polyketides.[1][9][13][24]

General Protocol Outline:

-

Primer Design: Oligonucleotide primers are designed to introduce the desired mutation (substitution, insertion, or deletion) into the gene encoding the DEBS domain of interest.[25]

-

PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the plasmid containing the wild-type gene as a template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.[25]

-

Template DNA Digestion: The parental, non-mutated plasmid DNA is selectively digested using an enzyme such as DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).

-

Transformation and Sequencing: The mutated plasmid is transformed into E. coli. Several colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

Caption: General workflow for site-directed mutagenesis.

Conclusion

The enzymes of the this compound synthesis pathway, particularly the modular DEBS complex and the tailoring enzyme P450eryF, represent a fascinating and powerful system for the production of complex bioactive molecules. The detailed understanding of their structure, function, and catalytic mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for future research and development. Continued efforts in the structural and mechanistic characterization of these enzymes, coupled with advances in synthetic biology and protein engineering, will undoubtedly unlock new opportunities for the creation of novel antibiotics and other valuable pharmaceuticals.

References

- 1. Site directed mutagenesis as a precision tool to enable synthetic biology with engineered modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Dissociation of a Type I Polyketide Synthase Module - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythronolide synthase - Wikipedia [en.wikipedia.org]

- 4. The DEBS paradigm for type I modular polyketide synthases and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and mechanism of the 6-deoxythis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of cytochrome P450eryF: substrate, inhibitors, and model compounds bound in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate specificity of 6-deoxythis compound hydroxylase, a bacterial cytochrome P450 of erythromycin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alteration of the substrate specificity of a modular polyketide synthase acyltransferase domain through site-specific mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and Mechanistic Analysis of Protein Interactions in Module 3 of the 6-Deoxythis compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of Conserved Active Site Residues in the Ketosynthase Domain of an Assembly Line Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Site directed mutagenesis as a precision tool to enable synthetic biology with engineered modular polyketide synthases | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. bio-rad.com [bio-rad.com]

- 19. Reddit - The heart of the internet [reddit.com]

- 20. mdpi.com [mdpi.com]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. API-mass spectrometry of polyketides. II. Fragmentation analysis of 6-deoxythis compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

Erythronolide B: A Core Scaffold in the Synthesis of Erythromycin Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Erythronolide B is a pivotal macrocyclic polyketide that serves as the aglycone precursor to the erythromycin family of antibiotics, a class of drugs critical in treating a wide array of bacterial infections. The complex biosynthetic pathway culminating in erythromycin A, the most clinically significant variant, begins with the formation of this 14-membered lactone ring. Understanding the enzymatic transformations that produce and subsequently modify this compound is fundamental for the development of novel antibiotic derivatives and the optimization of industrial production processes.

The Biosynthetic Pathway: From Propionyl-CoA to Erythromycin A

The biosynthesis of erythromycin is a multi-step enzymatic cascade primarily occurring in the bacterium Saccharopolyspora erythraea. The journey from simple metabolic building blocks to the complex final product is a testament to the precision of microbial secondary metabolism.

The initial formation of the macrolide core is accomplished by a modular polyketide synthase (PKS) known as 6-deoxythis compound synthase (DEBS).[1][2] This megasynthase consists of three large proteins (DEBS1, DEBS2, and DEBS3), each containing multiple modules that catalyze the sequential condensation of one propionyl-CoA starter unit with six methylmalonyl-CoA extender units.[3] The final product of the DEBS assembly line is 6-deoxythis compound (6-dEB).[1][2]

The conversion of 6-dEB to this compound is a critical hydroxylation step catalyzed by the cytochrome P450 enzyme, P450eryF (also known as EryF).[4][5][6][7] This enzyme specifically hydroxylates the C6 position of the macrolide ring.[4][5][6][7]

Following the formation of this compound, a series of glycosylation and modification steps occur to yield the final bioactive erythromycins. These crucial tailoring reactions are catalyzed by a suite of enzymes encoded by the ery gene cluster.[8][9] The two deoxysugars, L-mycarose and D-desosamine, are essential for the antibiotic activity of erythromycin.[10][11]

The key enzymatic steps following the formation of this compound are:

-

Glycosylation at C3: The glycosyltransferase EryBV attaches the sugar L-mycarose to the C3 hydroxyl group of this compound, forming 3-O-α-mycarosylthis compound (MEB).[5][12][13]

-

Glycosylation at C5: The glycosyltransferase EryCIII then adds the aminosugar D-desosamine to the C5 hydroxyl group of MEB, producing Erythromycin D.[5][10][14]

-

Hydroxylation at C12: The P450 monooxygenase EryK catalyzes the hydroxylation of Erythromycin D at the C12 position to yield Erythromycin C.[5][14]

-

Methylation of Desosamine: The methyltransferase EryG adds a methyl group to the desosamine sugar of Erythromycin D to form Erythromycin B.[5][14]

-

Final Conversion to Erythromycin A: Erythromycin A is produced either by the methylation of Erythromycin C (catalyzed by EryG) or the hydroxylation of Erythromycin B (catalyzed by EryK).[5][14]

Quantitative Data on Erythromycin Biosynthesis

The efficiency of erythromycin production can be influenced by various factors, including the expression levels of biosynthetic enzymes and the availability of precursors. The following tables summarize key quantitative data from studies on erythromycin biosynthesis.

| Intermediate/Product | Host Organism | Titer/Yield | Reference |

| 6-deoxythis compound (6-dEB) | Escherichia coli | ~200 mg/L | [10] |

| 6-deoxythis compound (6-dEB) | Escherichia coli | 210 mg/L | [4] |

| This compound (EB) | Escherichia coli | 131 mg/L | [4][13] |

| This compound (EB) | Escherichia coli | 180 mg/L | [13] |

| 3-O-α-mycarosylthis compound (MEB) | Escherichia coli | 4.2 mg/L | [12] |

| Erythromycin C | Escherichia coli | 0.4 mg/L | [4] |

| Erythromycin D | Escherichia coli | 0.5 mg/L | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in the study of erythromycin biosynthesis.

Protocol 1: Heterologous Production of this compound in E. coli

This protocol outlines the general steps for producing this compound in a heterologous E. coli host, a common strategy for studying and engineering polyketide biosynthesis.

-

Strain Engineering:

-

Clone the genes encoding the 6-deoxythis compound synthase (DEBS1, DEBS2, and DEBS3) from Saccharopolyspora erythraea into suitable expression vectors.

-

Clone the gene for the P450eryF hydroxylase (EryF) into a compatible expression vector.

-

Transform an appropriate E. coli host strain (e.g., BAP1) with the expression plasmids.

-

-

Fermentation:

-

Grow the engineered E. coli strain in a suitable fermentation medium (e.g., LB broth supplemented with glucose and appropriate antibiotics) at 37°C with shaking.

-

Induce protein expression at the mid-log phase of growth by adding an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Continue fermentation at a lower temperature (e.g., 22°C) for 48-72 hours to allow for protein expression and product formation.

-

-

Extraction and Analysis:

-

Harvest the cells by centrifugation.

-

Extract the polyketide products from the cell pellet and supernatant using an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure.

-

Analyze the extract for the presence of this compound using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Protocol 2: Purification of Erythromycin by Recrystallization

This protocol describes a common method for purifying erythromycin from a crude extract.[15]

-

Dissolution:

-

Dissolve the crude erythromycin product in a suitable solvent (e.g., methanol, ethanol, acetone) at an elevated temperature to create a saturated solution.[15]

-

-

Crystallization:

-

Slowly cool the solution to room temperature to allow for the formation of crystals.

-

Further cool the solution in an ice bath to maximize crystal precipitation.[15]

-

-

Isolation and Drying:

-

Isolate the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Visualizing the Biosynthetic Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Biosynthetic pathway of Erythromycin A from precursor molecules.

Caption: General experimental workflow for heterologous production of this compound.

References

- 1. Structure and mechanism of the 6-deoxythis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-deoxythis compound synthase (DEBS) - Proteopedia, life in 3D [proteopedia.org]

- 3. Production of the polyketide 6-deoxythis compound in the heterologous host Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Sequencing and mutagenesis of genes from the erythromycin biosynthetic gene cluster of Saccharopolyspora erythraea that are involved in L-mycarose and D-desosamine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioassay-Guided Evolution of Glycosylated Macrolide Antibiotics in Escherichia coli | PLOS Biology [journals.plos.org]

- 11. Broadened Glycosylation Patterning of Heterologously Produced Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Core Relationship Between Erythronolide B and 6-deoxyerythronolide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between Erythronolide B (EB) and its precursor, 6-deoxythis compound (6-dEB), two key intermediates in the biosynthesis of the macrolide antibiotic erythromycin. Understanding this relationship, particularly the enzymatic conversion of 6-dEB to EB, is paramount for the rational design of novel erythromycin analogs and the optimization of their production in heterologous systems. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for the enzymatic conversion, quantitative data on production and enzyme kinetics, and a discussion of the chemical synthesis landscape.

The Biosynthetic Pathway: From Polyketide Precursor to Macrolide Core

The biosynthesis of erythromycin in the bacterium Saccharopolyspora erythraea begins with the assembly of the 14-membered macrolactone ring of 6-dEB from one propionyl-CoA starter unit and six (2S)-methylmalonyl-CoA extender units.[1] This process is catalyzed by a large, modular enzyme complex known as 6-deoxythis compound synthase (DEBS).[2]

The crucial step connecting 6-dEB to the erythromycin core structure is the stereospecific hydroxylation of 6-dEB at the C6 position to form this compound. This reaction is catalyzed by the cytochrome P450 monooxygenase, 6-deoxythis compound hydroxylase, commonly known as EryF (EC 1.14.15.35).[3][4] This hydroxylation is the initial and often rate-limiting step in the post-polyketide synthase (PKS) modification of the macrolide ring, making EryF a key target for metabolic engineering efforts aimed at improving erythromycin yield.[5][6] The overall biosynthetic pathway from 6-dEB to erythromycin A is a multi-step process involving several tailoring enzymes that introduce hydroxyl groups and sugar moieties.[1][5]

Quantitative Data

The efficiency of the conversion of 6-dEB to EB is a critical parameter in the heterologous production of erythromycin and its analogs. The following tables summarize key quantitative data from studies on EryF variants and the production of EB in engineered E. coli strains.

| Strain/Enzyme Variant | Host Organism | Titer of this compound (mg/L) | Reference |

| Wild-type SaEryF | E. coli | ~33 | [5] |

| SaEryF I379V mutant | E. coli | 131 | [5] |

| SaEryF I379V_G165S_A74F triple mutant | E. coli | ~185 | [5] |

Table 1: Production of this compound in Engineered E. coli Strains.

| Enzyme Variant | Km (µM) | kcat (min-1) | Vmax (µM min-1) | kcat/Km (min-1µM-1) | Reference |

| SaEryF (wild-type) | 13.66 | 0.4315 | 4.315 | 0.0316 | [5] |

| AcEryF | 17.43 | 0.4365 | 4.365 | 0.0250 | [5] |

| AeEryF | 19.42 | 0.4514 | 4.514 | 0.0232 | [5] |

| SaEryF I379V mutant | 0.2016 | 0.6909 | 6.909 | 3.427 | [5] |

Table 2: Kinetic Parameters of Different EryF Variants for 6-deoxythis compound.

Experimental Protocols

Enzymatic Conversion of 6-deoxythis compound to this compound

This section provides a detailed protocol for the in vitro enzymatic conversion of 6-dEB to EB using purified EryF enzyme.

3.1.1. Expression and Purification of Recombinant EryF

-

Gene Cloning and Expression Vector: The gene encoding EryF (e.g., from Saccharopolyspora erythraea) is cloned into a suitable expression vector, such as pET28a or pCDFDuet-1, often with an N-terminal His6-tag to facilitate purification.[5][7]

-